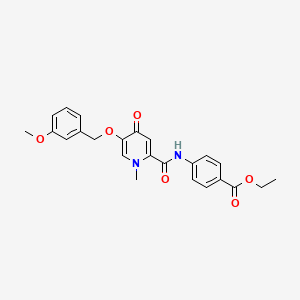
Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate (CAS Number: 1021212-38-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O6, with a molecular weight of 436.5 g/mol. The structure features a dihydropyridine core, which is known for its diverse pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 1021212-38-3 |
| Molecular Formula | C24H24N2O6 |
| Molecular Weight | 436.5 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of dihydropyridine have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain dihydropyridine derivatives exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
Case Study:
A specific derivative demonstrated an IC50 value significantly lower than that of bleomycin, indicating a stronger inhibitory effect on cancer cell proliferation. This suggests that modifications to the dihydropyridine structure can lead to compounds with improved therapeutic profiles.
Neuroprotective Effects
The compound's structure also suggests potential neuroprotective properties. Compounds with similar structural motifs have been evaluated for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A study indicated that modifications in the piperidine ring and the introduction of aromatic groups could enhance the inhibition of acetylcholinesterase (AChE), providing a multi-targeted approach to neuroprotection .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation: By inducing apoptosis in cancer cells through mitochondrial pathways.
- Cholinesterase Inhibition: Enhancing levels of acetylcholine in synaptic clefts, thereby improving cognitive functions.
- Antioxidant Activity: Compounds with similar structures have been shown to exhibit free radical scavenging properties, contributing to their neuroprotective effects.
Summary of Research Findings
A summary table below encapsulates various studies related to the biological activity of compounds structurally related to this compound:
科学的研究の応用
Scientific Research Applications
-
Medicinal Chemistry
- Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate has been studied for its potential as an antihypertensive agent due to its ability to modulate calcium channels and influence vascular smooth muscle contraction. Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina .
- Antioxidant Activity
- Neuroprotective Effects
-
Antimicrobial Activity
- Compounds related to this structure have shown promise as antimicrobial agents. The incorporation of different functional groups may enhance their efficacy against various bacterial strains.
Case Study 1: Antihypertensive Properties
A study evaluated the antihypertensive effects of dihydropyridine derivatives, including this compound. The results demonstrated a significant reduction in blood pressure in hypertensive animal models, attributed to calcium channel blockade mechanisms .
Case Study 2: Neuroprotection
In vitro studies showed that this compound could inhibit neuronal cell death induced by oxidative stress. It was observed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in cultured neurons .
Case Study 3: Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives similar to this compound exhibited significant antibacterial activity, indicating potential for development into new antibiotics.
特性
IUPAC Name |
ethyl 4-[[5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-4-31-24(29)17-8-10-18(11-9-17)25-23(28)20-13-21(27)22(14-26(20)2)32-15-16-6-5-7-19(12-16)30-3/h5-14H,4,15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRIQCZDCMISTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













